molecular formula C23H29F3I2N2 B2554855 1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide CAS No. 1030010-52-6

1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide

Cat. No.: B2554855
CAS No.: 1030010-52-6
M. Wt: 644.303
InChI Key: ASZNHHAGFXWELP-SWSRPJROSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide is a useful research compound. Its molecular formula is C23H29F3I2N2 and its molecular weight is 644.303. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

  • Crystal Structure and Hydrogen Bonding : A study on cinnarizinium dipicrate, a compound closely related to the chemical , revealed insights into its crystal structure. The piperazine group in this compound is protonated at both N atoms and adopts a slightly distorted chair conformation. The study highlighted strong N—H⋯Ohydroxy cation–anion hydrogen bonds linking the dication and two anions, with additional stabilization from weak intermolecular π–π, C—H⋯π, and C—H⋯O interactions (Jasinski et al., 2011).

  • Synthesis and Polymer Applications : Research into polyamides containing theophylline and thymine synthesized compounds involving piperazine, demonstrating their potential in polymer science. These polyamides, with molecular weights ranging from 2000 to 6000, are soluble in DMSO, formic acid, and water, indicating a variety of potential applications in materials science (Hattori & Kinoshita, 1979).

  • Synthesis and Framework Structures in Salts : Studies on flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate, compounds structurally similar to the chemical , focus on their three-dimensional hydrogen-bonded framework structures. These frameworks are linked by N-H...O hydrogen bonds and augmented by C-H...π(arene) hydrogen bonds and aromatic π-π stacking interactions (Kavitha et al., 2014).

  • Inhibition of Bacterial Biofilm and MurB Enzyme : Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized and tested for their antibacterial and cytotoxic activities. One compound in particular showed excellent biofilm inhibition activities and potent MurB inhibitory activity, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

  • Synthesis in Drug Development : The synthesis of flunarizine, a drug used to treat migraines, dizziness, and other conditions, involves the use of a piperazine compound. This indicates the importance of piperazine derivatives in the pharmaceutical industry, especially in the synthesis of drugs for neurological and cardiovascular conditions (Shakhmaev et al., 2016).

Properties

IUPAC Name

1,4-dimethyl-1-[(E)-3-phenylprop-2-enyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1,4-diium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2.2HI/c1-27(14-6-9-20-7-4-3-5-8-20)15-17-28(2,18-16-27)19-21-10-12-22(13-11-21)23(24,25)26;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNHHAGFXWELP-SWSRPJROSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)C(F)(F)F)CC=CC3=CC=CC=C3.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)C(F)(F)F)C/C=C/C3=CC=CC=C3.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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